PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/'/'-OXYBIS(BENZENAMINE) AND 4,4/'/'-SULFONYLBIS(BENZENAMINE))
Description
PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE) AND 4,4/‘/’-SULFONYLBIS(BENZENAMINE)) is a complex polymer known for its unique chemical structure and properties. This compound is formed by the polymerization of phthalic anhydride with 4,4/‘/’-oxybis(benzenamine) and 4,4/‘/’-sulfonylbis(benzenamine). It is used in various industrial applications due to its stability, thermal resistance, and mechanical properties .
Properties
CAS No. |
103443-55-6 |
|---|---|
Molecular Formula |
C43H30F6N4O9S |
Molecular Weight |
892.8 g/mol |
IUPAC Name |
4-(4-aminophenoxy)aniline;4-(4-aminophenyl)sulfonylaniline;5-[2-(1,3-dioxo-2-benzofuran-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C19H6F6O6.C12H12N2O2S.C12H12N2O/c20-18(21,22)17(19(23,24)25,7-1-3-9-11(5-7)15(28)30-13(9)26)8-2-4-10-12(6-8)16(29)31-14(10)27;13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-6H;1-8H,13-14H2;1-8H,13-14H2 |
InChI Key |
RNUKNBMINIHOGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N.C1=CC2=C(C=C1C(C3=CC4=C(C=C3)C(=O)OC4=O)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N.C1=CC2=C(C=C1C(C3=CC4=C(C=C3)C(=O)OC4=O)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O |
Related CAS |
103443-55-6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE) AND 4,4/‘/’-SULFONYLBIS(BENZENAMINE)) involves the reaction of phthalic anhydride with 4,4/‘/’-oxybis(benzenamine) and 4,4/‘/’-sulfonylbis(benzenamine) under controlled conditions. The reaction typically occurs in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Catalysts like triethylamine or pyridine may be used to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the polymer is precipitated out, washed, and dried. The process is optimized to ensure high yield and purity of the polymer .
Chemical Reactions Analysis
Types of Reactions
PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE) AND 4,4/‘/’-SULFONYLBIS(BENZENAMINE)) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE) AND 4,4/‘/’-SULFONYLBIS(BENZENAMINE)) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and controlled release properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE) AND 4,4/‘/’-SULFONYLBIS(BENZENAMINE)) involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, enhancing its effectiveness in applications such as drug delivery and material science .
Comparison with Similar Compounds
Similar Compounds
PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE): Similar in structure but lacks the sulfonyl group, affecting its properties.
PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-SULFONYLBIS(BENZENAMINE): Similar but lacks the oxybis group, leading to different thermal and mechanical properties.
Uniqueness
PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE) AND 4,4/‘/’-SULFONYLBIS(BENZENAMINE)) is unique due to the presence of both oxybis and sulfonyl groups, which confer enhanced thermal stability, mechanical strength, and chemical resistance compared to its counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
